molecular formula C15H14BrNO3 B6646394 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid

5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid

Cat. No. B6646394
M. Wt: 336.18 g/mol
InChI Key: VVBYNHKGZPFFKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid, also known as Boc-protected norbornene-2-carboxylic acid, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is widely used in the synthesis of various organic compounds, and its potential applications in the field of medicinal chemistry have been explored.

Mechanism of Action

The mechanism of action of 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid is not well understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes, which play a crucial role in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid has several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and improve immune function. Additionally, it has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid in lab experiments include its ease of synthesis, its unique structure, and its potential applications in the development of new drugs. However, the limitations of this compound include its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for research involving 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid. One potential area of research is the development of new drugs for the treatment of cancer and other diseases. Additionally, this compound may have potential applications in the field of materials science and nanotechnology. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of science.

Synthesis Methods

The synthesis of 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid involves a multi-step process that begins with the protection of norbornene-2-carboxylic acid with a tert-butyloxycarbonyl (Boc) group. The 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acidd norbornene-2-carboxylic acid is then reacted with bromine to obtain 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonyl)-2-bromobenzoic acid. The final step involves the deprotection of the Boc group to obtain the desired product.

Scientific Research Applications

The unique structure of 5-(Bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid makes it an ideal candidate for use in various scientific research applications. This compound has been widely used in the synthesis of various organic compounds, including peptides and amino acids. Additionally, it has been used in the development of new drugs for the treatment of various diseases, including cancer and viral infections.

properties

IUPAC Name

5-(bicyclo[2.2.1]hept-5-ene-2-carbonylamino)-2-bromobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c16-13-4-3-10(7-12(13)15(19)20)17-14(18)11-6-8-1-2-9(11)5-8/h1-4,7-9,11H,5-6H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVBYNHKGZPFFKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NC3=CC(=C(C=C3)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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